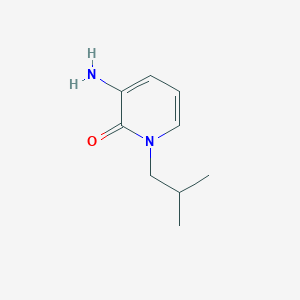![molecular formula C11H20Cl2N4O B1443543 Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride CAS No. 1361115-34-5](/img/structure/B1443543.png)
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride
Vue d'ensemble
Description
“Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride” is a complex organic compound. It likely contains a cyclopentanecarboxylic acid moiety, an amide group, and a pyrazolyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . The amide group could potentially be introduced through a reaction with an appropriate amine .Applications De Recherche Scientifique
Antiglaucoma Activity
Cyclopentanecarboxylic acid derivatives, particularly those related to pyrazole carboxylic acids, have been studied for their potential antiglaucoma activity. A study by Kasımoğulları et al. (2010) synthesized pyrazole carboxylic acid derivatives and investigated their effects on carbonic anhydrase isoenzymes, which are relevant in the treatment of glaucoma. These derivatives were found to be potent inhibitors, suggesting potential application in antiglaucoma therapies (Kasımoğulları et al., 2010).
Antimicrobial Activity
Research by Ram et al. (1989) explored the synthesis of 4-Amino-3-pyrazolo-1,2,4-triazoles, which are structurally related to cyclopentanecarboxylic acid derivatives, and evaluated their antimicrobial properties. Although these specific compounds did not show significant activity, this area of research highlights the potential of such derivatives in antimicrobial applications (Ram et al., 1989).
Synthetic Chemistry and Derivative Formation
Yakovenko et al. (2020) conducted research on the synthesis of pyrazolo[4,3-b]pyridine derivatives, demonstrating the versatility of cyclopentanecarboxylic acid derivatives in forming complex heterocyclic compounds. Such compounds have potential applications in various fields of chemistry and pharmacology (Yakovenko et al., 2020).
Agricultural Chemistry
Beck et al. (1988) described the conversion of 5-amino-1-aryl-1H-pyrazole-4-carboxylic acid, ethyl esters, closely related to cyclopentanecarboxylic acid derivatives, into cyano esters. These cyano esters serve as precursors to chemical hybridizing agents in wheat and barley, indicating an application in agricultural chemistry (Beck et al., 1988).
Antitumor Agents
Yoshida et al. (2005) synthesized derivatives based on pyrazole carboxylic acid amides, showcasing their potential as antitumor agents. These compounds, particularly those with selective cytotoxicity against tumorigenic cell lines, highlight the therapeutic potential of cyclopentanecarboxylic acid derivatives in oncology (Yoshida et al., 2005).
Propriétés
IUPAC Name |
N-[2-(4-aminopyrazol-1-yl)ethyl]cyclopentanecarboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.2ClH/c12-10-7-14-15(8-10)6-5-13-11(16)9-3-1-2-4-9;;/h7-9H,1-6,12H2,(H,13,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTCNYBEZWYSAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C=C(C=N2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



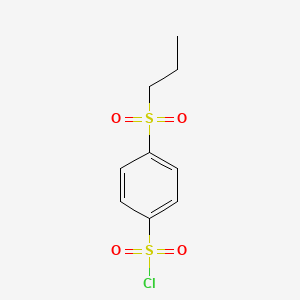
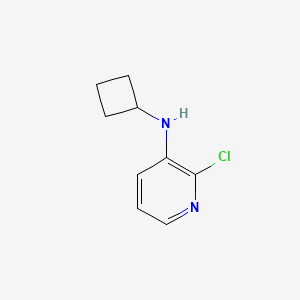
![[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanamine](/img/structure/B1443464.png)
![[2-(Tert-butoxy)-4-methylphenyl]methanamine](/img/structure/B1443465.png)


![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)
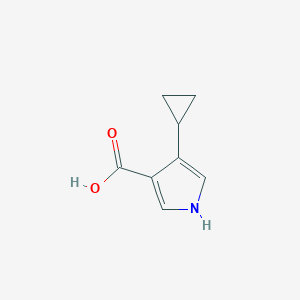
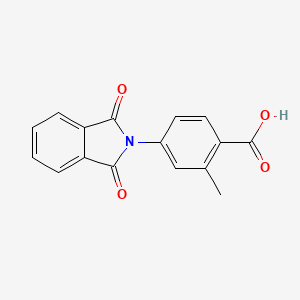


![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)
![2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1443481.png)
